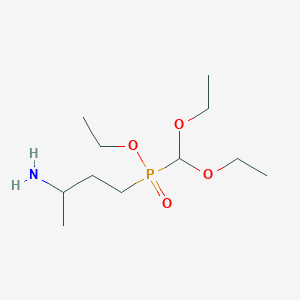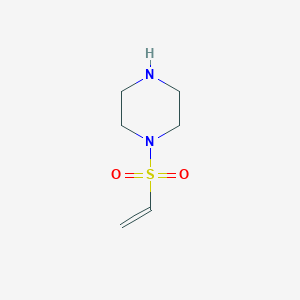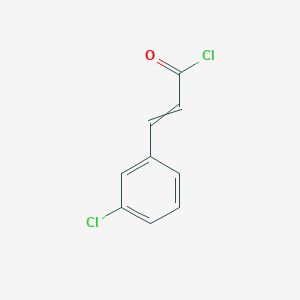
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE, also known as 2-Chlorocinnamoyl chloride, is an organic compound with the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol . It is a derivative of cinnamoyl chloride, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE can be synthesized through the reaction of m-chlorocinnamic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the m-chlorocinnamic acid is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and then treated with thionyl chloride. The reaction mixture is heated to reflux, and the evolution of hydrogen chloride gas indicates the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Addition Reactions: The double bond in the cinnamoyl moiety can undergo addition reactions with electrophiles or nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form m-chlorocinnamic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Addition Reactions: Reagents such as bromine or hydrogen bromide can be used for addition across the double bond. These reactions are often conducted in solvents like carbon tetrachloride or acetic acid.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted cinnamoyl derivatives, such as m-chlorocinnamamide or m-chlorocinnamyl alcohol.
Addition Reactions: The major products include dibromo derivatives or bromo-substituted cinnamoyl compounds.
Hydrolysis: The primary product is m-chlorocinnamic acid.
Scientific Research Applications
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: It is employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It is investigated for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the cinnamoyl chloride moiety is susceptible to attack by nucleophiles, leading to the formation of various substituted products. In biological systems, it can interact with nucleophilic sites in biomolecules, such as amino groups in proteins, leading to covalent modifications that can alter their function .
Comparison with Similar Compounds
Similar Compounds
Cinnamoyl chloride: The parent compound without the chlorine substitution.
p-Chlorocinnamoyl chloride: A derivative with the chlorine atom at the para position.
o-Chlorocinnamoyl chloride: A derivative with the chlorine atom at the ortho position.
Uniqueness
3-(3-CHLOROPHENYL)PROP-2-ENOYL CHLORIDE is unique due to the position of the chlorine atom on the phenyl ring. This substitution pattern can influence the compound’s reactivity and the properties of its derivatives. For example, the meta position can affect the electronic distribution in the molecule, potentially altering its reactivity compared to the ortho and para isomers .
Properties
Molecular Formula |
C9H6Cl2O |
|---|---|
Molecular Weight |
201.05 g/mol |
IUPAC Name |
3-(3-chlorophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6Cl2O/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H |
InChI Key |
SCNRDAIXZJFMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
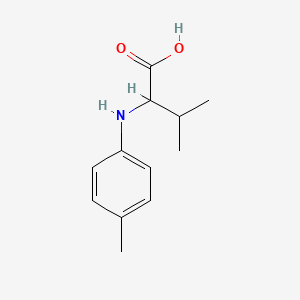
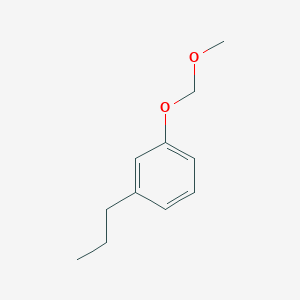
![7-Chloro-5-phenyl-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinazoline](/img/structure/B8644593.png)
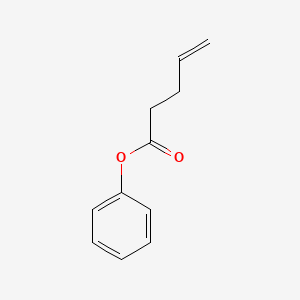
![5-(Bromomethyl)furo[3,2-b]pyridine](/img/structure/B8644611.png)
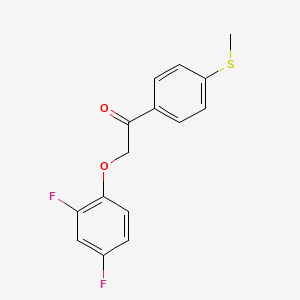
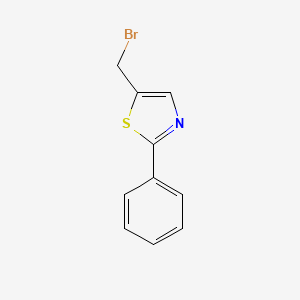
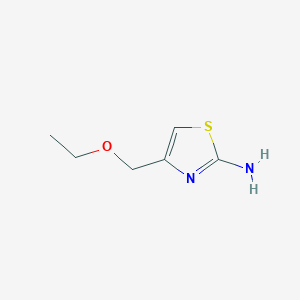
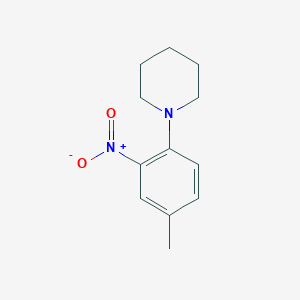
![(3-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}phenyl)methanol](/img/structure/B8644633.png)


